molecular formula C13H13NO3S2 B10886213 (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 356569-01-2

(5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10886213
CAS No.: 356569-01-2
M. Wt: 295.4 g/mol
InChI Key: ZZNXBKIYVRFNAN-XFFZJAGNSA-N
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Description

The compound you’ve mentioned is a fascinating heterocyclic molecule. Its systematic name is (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one . Let’s break down its structure:

Structure:This compound\text{Structure:} \quad \text{this compound} Structure:this compound

  • The compound contains a thiazolidine ring (a five-membered ring containing sulfur and nitrogen atoms) fused with a furan ring.
  • The “5Z” indicates the geometry of the double bond (Z = cis).

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

The compound undergoes various reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the thiazolidine ring can yield the corresponding tetrahydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine nitrogen or the furan ring.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are used.

    Major Products: These reactions lead to various derivatives with altered functional groups.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit antimicrobial, anti-inflammatory, or antitumor properties.

    Chemical Biology: Researchers study its interactions with enzymes and receptors.

    Industry: It could serve as a precursor for other valuable compounds.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets.
  • It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.

Comparison with Similar Compounds

  • Similar compounds include thiazolidinones and furan derivatives.
  • Uniqueness: The combination of furan and thiazolidine rings sets it apart.

Remember that this compound’s potential applications and mechanisms are still areas of active research

Properties

CAS No.

356569-01-2

Molecular Formula

C13H13NO3S2

Molecular Weight

295.4 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13NO3S2/c15-12-11(7-9-3-1-5-16-9)19-13(18)14(12)8-10-4-2-6-17-10/h1,3,5,7,10H,2,4,6,8H2/b11-7-

InChI Key

ZZNXBKIYVRFNAN-XFFZJAGNSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CC=CO3)SC2=S

solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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